10-(t-Boc-amino)-1-decylbromide

Beschreibung

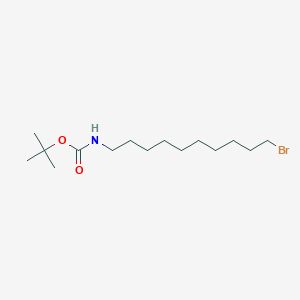

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(10-bromodecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQOWAUUYVRAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405163 | |

| Record name | 10-(t-Boc-amino)-1-decylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-29-9 | |

| Record name | 10-(t-Boc-amino)-1-decylbromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 10-(t-Boc-amino)-1-decylbromide

An In-depth Technical Guide to the Synthesis of 10-(t-Boc-amino)-1-decylbromide

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, a valuable bifunctional molecule frequently employed as a chemical linker in drug development and materials science. We will delve into the strategic selection of the synthetic pathway, provide detailed, step-by-step experimental procedures, and explain the underlying chemical mechanisms that govern the transformation. This document is intended for researchers and professionals with a background in synthetic organic chemistry.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most efficiently achieved through a two-step process starting from the commercially available 10-amino-1-decanol.[1][2] This strategy hinges on two key transformations: the protection of the primary amine and the subsequent conversion of the primary alcohol to an alkyl bromide.

The core logic of this pathway is as follows:

-

Amine Protection: The primary amine is significantly more nucleophilic than the primary alcohol and would interfere with the subsequent bromination step. Therefore, it must be "masked" with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the neutral to mildly basic conditions required for the bromination reaction, and its facile removal under acidic conditions.[3][4]

-

Alcohol Bromination: Once the amine is protected, the terminal hydroxyl group can be selectively converted into a bromide. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the method of choice for this transformation.[5][6][7] It proceeds under mild, neutral conditions, which is crucial to prevent the premature cleavage of the acid-labile Boc group.[5][6]

The overall synthetic pathway is illustrated below.

Caption: Overall two-step synthetic scheme.

Step 1: N-Boc Protection of 10-Amino-1-decanol

The first step involves the chemoselective protection of the primary amine of 10-amino-1-decanol to yield the intermediate, 10-(t-Boc-amino)-1-decanol.[8]

Mechanism and Rationale

The reaction proceeds via nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, eliminating tert-butoxide and carbon dioxide, to yield the stable carbamate product.[3] The use of a solvent like dichloromethane (CH₂Cl₂) is common, and while bases like triethylamine or DMAP can be used, the reaction often proceeds efficiently without an additional catalyst.[4][9][10]

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 10-amino-1-decanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue can often be used directly in the next step. If purification is necessary, it can be achieved via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield |

| 10-Amino-1-decanol | 1.0 | Starting Material | >95% |

| Di-tert-butyl dicarbonate | 1.1 | Boc Source | |

| Dichloromethane | - | Solvent | |

| Temperature | Room Temp. | Reaction Condition | |

| Time | 12-18 h | Reaction Duration |

Step 2: Bromination via the Appel Reaction

The second step converts the terminal alcohol of 10-(t-Boc-amino)-1-decanol into the desired alkyl bromide using the Appel reaction.

Mechanism and Rationale

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration.[6][11] The mechanism begins with the reaction of triphenylphosphine (PPh₃), a soft nucleophile, with the electrophilic bromine of carbon tetrabromide (CBr₄). This forms a phosphonium salt intermediate, [Ph₃PBr]⁺CBr₃⁻.[7] The alcohol is then deprotonated by the tribromomethanide anion (CBr₃⁻) to form an alkoxide. This alkoxide attacks the electrophilic phosphorus atom, displacing a bromide ion and forming an alkoxyphosphonium salt, [R-O-PPh₃]⁺. Finally, the displaced bromide ion acts as a nucleophile, attacking the carbon atom attached to the oxygen in an Sₙ2 fashion.[5][7] This yields the final alkyl bromide product and the highly stable triphenylphosphine oxide (Ph₃P=O), the formation of which is a major thermodynamic driving force for the reaction.[6][7]

Caption: General experimental workflow for the Appel reaction.

Detailed Experimental Protocol

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-(t-Boc-amino)-1-decanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve carbon tetrabromide (1.5 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure this compound.

Quantitative Data Summary

| Reagent/Parameter | Molar Equiv. | Purpose | Typical Yield |

| 10-(t-Boc-amino)-1-decanol | 1.0 | Starting Material | 80-90% |

| Triphenylphosphine (PPh₃) | 1.5 | Activates CBr₄ | |

| Carbon Tetrabromide (CBr₄) | 1.5 | Bromine Source | |

| Dichloromethane | - | Solvent | |

| Temperature | 0 °C to RT | Reaction Condition | |

| Time | 2-4 h | Reaction Duration |

Safety and Troubleshooting

-

Safety: Carbon tetrabromide is toxic and environmentally hazardous; handle it in a well-ventilated fume hood with appropriate personal protective equipment. Dichloromethane is a volatile chlorinated solvent and should also be handled with care.

-

Troubleshooting:

-

Incomplete Reaction: If the reaction stalls, a slight excess of PPh₃ and CBr₄ can be added. Ensure all reagents and solvents are anhydrous, as water will consume the active phosphonium intermediates.

-

Purification Issues: Triphenylphosphine oxide can sometimes co-elute with the product. Careful selection of the eluent system for chromatography is critical for obtaining a pure product. A less polar solvent system (higher hexane content) is generally preferred.

-

References

- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.

- 10-Bromodecanoic acid synthesis. ChemicalBook.

- Appel Reaction. Organic Chemistry Portal.

- 10-Amino-1-decanol | C10H23NO | CID 4465355.

- Boc Protecting Group for Amines. Chemistry Steps.

- 10-(t-Boc-amino)-1-decanol | CAS 173606-54-7. Santa Cruz Biotechnology.

- Alcohol to Bromide - Common Conditions. chem.uiuc.edu.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). OrgoSolver.

- Appel reaction. Wikipedia.

- 10-Amino-1-decanol, 5g, Each. CP Lab Safety.

- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

Sources

- 1. 10-Amino-1-decanol | C10H23NO | CID 4465355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Appel Reaction [organic-chemistry.org]

- 6. orgosolver.com [orgosolver.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

A Senior Application Scientist's Guide to 10-(t-Boc-amino)-1-decylbromide: A Versatile Heterobifunctional Linker

Abstract

This in-depth technical guide provides a comprehensive examination of 10-(t-Boc-amino)-1-decylbromide (tert-butyl N-(10-bromodecyl)carbamate), a pivotal heterobifunctional linker for researchers, scientists, and drug development professionals. The guide elucidates the compound's core chemical and physical properties, details a robust two-step synthesis protocol with mechanistic insights, and explores its chemical reactivity. Emphasis is placed on its critical role in advanced applications such as the formation of self-assembled monolayers (SAMs) and solid-phase synthesis, highlighting its utility in bioconjugation, surface modification, and materials science.

Introduction: The Strategic Importance of a Bifunctional Linker

In the intricate fields of bioconjugation, drug delivery, and surface chemistry, the ability to covalently and selectively link different molecular entities is paramount. This compound emerges as a molecule of significant strategic value. It is a heterobifunctional linker, characterized by two distinct reactive termini separated by a ten-carbon aliphatic spacer.

At one end, a primary amine is masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability under a wide range of nucleophilic and basic conditions, yet it is readily cleaved under mild acidic treatment.[1] This acid lability is the cornerstone of its utility, allowing for controlled, sequential reactions. At the opposite end, a primary alkyl bromide serves as a versatile electrophile. The carbon-bromine bond is sufficiently polarized to make the carbon an attractive target for nucleophiles, and bromide is an excellent leaving group, facilitating efficient nucleophilic substitution (S_N2) reactions.[2]

The long, flexible decyl chain provides critical spatial separation between conjugated moieties, which can be essential for preserving the biological activity of proteins or ensuring proper molecular orientation in surface assemblies. This guide will provide the technical foundation necessary to effectively synthesize, handle, and apply this powerful molecular tool.

Physicochemical Properties of this compound

A precise understanding of the compound's properties is essential for its effective use, storage, and characterization. The data presented below is based on available information for the target molecule and its close structural analog, tert-butyl N-(12-bromododecyl)carbamate.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(10-bromodecyl)carbamate | - |

| Synonym(s) | 10-(tert-Butoxycarbonylamino)decyl bromide | [3] |

| CAS Number | 887353-29-9 | [3] |

| Molecular Formula | C₁₅H₃₀BrNO₂ | - |

| Molecular Weight | 336.31 g/mol | - |

| Appearance | Solid (Predicted) | |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water. | [4] |

| Storage Conditions | Refrigerator (2-8 °C), protect from moisture and light. |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 10-amino-1-decanol. The first step involves the protection of the amino group, followed by the conversion of the terminal hydroxyl group to a bromide.

Synthesis Workflow

The overall synthetic pathway is designed to selectively modify one functional group while the other is masked, demonstrating a classic protection-functionalization strategy.

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part A: Synthesis of 10-(t-Boc-amino)-1-decanol

This initial step protects the nucleophilic amine, preventing it from interfering with the subsequent bromination reaction.

-

Reaction Setup: Dissolve 10-amino-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Add triethylamine (TEA, 1.5 eq) to act as a base.

-

Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes. The use of a base like TEA is crucial to deprotonate the amine, increasing its nucleophilicity for attack on the Boc anhydride.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.

Part B: Synthesis of this compound

This step converts the terminal alcohol into a reactive alkyl bromide. Using phosphorus tribromide (PBr₃) is a common and effective method.

-

Reaction Setup: Dissolve the purified 10-(t-Boc-amino)-1-decanol (1.0 eq) in anhydrous DCM in a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere. Cool the solution to 0 °C.

-

Bromination: Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C. The stoichiometry is critical; excess PBr₃ can lead to side products. The mechanism involves the alcohol's oxygen attacking the phosphorus, followed by an S_N2 displacement by the bromide ion.[5]

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

-

Workup: Carefully quench the reaction by slowly pouring it into an ice-cold saturated NaHCO₃ solution to neutralize the acidic byproducts. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product should be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Strategic Applications

The power of this linker lies in the orthogonal reactivity of its two termini, allowing for a stepwise approach to constructing complex molecular systems.

Reactivity Profile

-

Alkyl Bromide End: The terminal bromide is a prime site for S_N2 reactions. It readily reacts with a variety of nucleophiles such as thiols (to form thioethers), amines (to form secondary or tertiary amines), and carboxylates (to form esters), making it ideal for attaching the linker to surfaces or other molecules.[2]

-

Boc-Protected Amine End: The Boc group is stable to the conditions required for reactions at the bromide terminus. It can be selectively removed using strong acids like trifluoroacetic acid (TFA) in DCM.[6][7] The deprotection mechanism involves protonation of the carbamate, which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate that spontaneously decarboxylates to reveal the free primary amine.[7] This newly exposed amine is then available for a second coupling reaction, such as amide bond formation.

Key Application Workflows

A. Formation of Amine-Terminated Self-Assembled Monolayers (SAMs)

This molecule is ideal for creating functionalized surfaces. An amino-terminated surface can be used to immobilize biomolecules, such as proteins or DNA, for biosensor applications.[8]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. tert-Butyl N-(2-bromoethyl)carbamate | C7H14BrNO2 | CID 4103526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 887353-29-9|tert-Butyl (10-bromodecyl)carbamate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Show how you would use bromination followed by amination to synth... | Study Prep in Pearson+ [pearson.com]

- 7. rsc.org [rsc.org]

- 8. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 10-(t-Boc-amino)-1-decylbromide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-(t-Boc-amino)-1-decylbromide, a versatile bifunctional molecule increasingly utilized in drug development and biomedical research. We delve into its chemical properties, synthesis, purification, and characterization, offering field-proven insights into experimental choices. Furthermore, this guide explores its applications as a linker in the development of novel therapeutic agents, such as Proteolysis Targeting Chimeras (PROTACs), and provides detailed, step-by-step protocols for its synthesis and characterization.

Core Molecular Attributes

This compound is a valuable synthetic intermediate characterized by a long aliphatic chain functionalized with a terminal bromide and a tert-butoxycarbonyl (Boc)-protected amine. This unique structure allows for sequential or orthogonal chemical modifications, making it an ideal building block in multi-step organic synthesis.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H30BrNO2 | [1][2] |

| Molecular Weight | 336.31 g/mol | [1][2] |

| CAS Number | 887353-29-9 | [1][2] |

Structural Features and Reactivity

The key to the utility of this compound lies in its distinct reactive sites:

-

Alkyl Bromide: The terminal bromide is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the decyl chain to various nucleophiles such as amines, thiols, or carboxylates.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[] It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the primary amine for subsequent functionalization.[] This acid-lability is a cornerstone of its application in peptide synthesis and other complex molecule constructions.[]

The long ten-carbon alkyl chain imparts significant lipophilicity to molecules it is incorporated into, which can be advantageous for traversing cell membranes.

Synthesis and Purification

The synthesis of this compound is typically achieved through a straightforward two-step process starting from 10-amino-1-decanol.

Synthetic Workflow

The overall synthetic scheme involves the protection of the amino group followed by the conversion of the hydroxyl group to a bromide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

10-Amino-1-decanol

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Step 1: Boc Protection of 10-Amino-1-decanol

-

Dissolve 10-amino-1-decanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Add a suitable base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature. The base scavenges the acid generated during the reaction.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude 10-(t-Boc-amino)-1-decanol. This intermediate can often be used in the next step without further purification.

Step 2: Bromination of 10-(t-Boc-amino)-1-decanol (Appel Reaction)

-

Dissolve the crude 10-(t-Boc-amino)-1-decanol (1 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triphenylphosphine (1.5 equivalents) portion-wise to the cooled solution. The slow addition is crucial to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

Purification Protocol

-

The crude residue from the bromination step will contain the desired product, triphenylphosphine oxide, and unreacted reagents.

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes as the eluent. The product is significantly less polar than the triphenylphosphine oxide byproduct.

-

Collect the fractions containing the pure product, identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil or solid.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Techniques

| Technique | Expected Results |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | - A singlet around 1.44 ppm corresponding to the nine protons of the t-butyl group. - A triplet around 3.40 ppm for the two protons on the carbon adjacent to the bromine. - Multiplets for the methylene protons of the decyl chain. - A broad signal for the N-H proton. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | - A peak around 28.4 ppm for the three methyl carbons of the t-butyl group. - A peak around 79.0 ppm for the quaternary carbon of the t-butyl group. - A peak around 33.9 ppm for the carbon bearing the bromine. - A series of peaks for the other methylene carbons in the decyl chain. - A peak around 156.0 ppm for the carbonyl carbon of the Boc group. |

| Mass Spectrometry (MS) | - The expected molecular ion peak(s) corresponding to the isotopic pattern of bromine. For Electrospray Ionization (ESI-MS), common adducts such as [M+H]⁺ or [M+Na]⁺ should be observed. |

| FT-IR (Fourier-Transform Infrared Spectroscopy) | - A characteristic N-H stretching vibration around 3300-3400 cm⁻¹. - C-H stretching vibrations around 2850-2950 cm⁻¹. - A strong C=O stretching vibration of the carbamate around 1680-1700 cm⁻¹. |

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable tool in the synthesis of complex molecules for therapeutic applications.

Role as a Linker Molecule

This compound is frequently employed as a linker to connect two different molecular entities. The long, flexible decyl chain can provide the necessary spatial separation between the two connected moieties, which can be critical for their biological function.

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Caption: General workflow for incorporating the linker into a PROTAC.

Modification of Lead Compounds

In drug development, modifying lead compounds is essential to improve their pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profiles.[] The decyl chain of this compound can be used to introduce a lipophilic tail to a polar drug molecule, potentially enhancing its cell permeability and oral bioavailability.[] The terminal amine, after deprotection, provides a handle for further modifications or for introducing a positive charge at physiological pH, which can influence interactions with biological targets.

Conclusion

This compound is a highly adaptable and valuable building block for researchers in organic chemistry and drug discovery. Its well-defined reactive sites, coupled with the lipophilic nature of its long alkyl chain, provide a versatile platform for the synthesis of complex and biologically active molecules. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors, contributing to the advancement of novel therapeutics.

References

Sources

Introduction: The Critical Role of Solubility for a Bifunctional Linker

An In-Depth Technical Guide to the Solubility of 10-(t-Boc-amino)-1-decylbromide in Organic Solvents

This compound is a valuable bifunctional molecule in chemical synthesis and drug development. It incorporates a long, ten-carbon aliphatic chain that provides spacing and lipophilicity. One terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, a staple in peptide synthesis and medicinal chemistry, while the other terminus is an alkyl bromide, a versatile functional group for alkylation reactions.

The utility of this compound in any application—be it as a linker in antibody-drug conjugates, a building block in total synthesis, or a surface modification agent—is fundamentally governed by its solubility. An appropriate solvent must be chosen to ensure homogeneous reaction conditions, facilitate purification, and enable formulation. This guide provides a comprehensive analysis of the physicochemical factors that dictate the solubility of this compound and offers a predictive framework and experimental protocols for its practical application.

Part 1: Physicochemical Properties and Solubility Prediction

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule is amphipathic, possessing distinct regions of non-polar and polar character.

-

Non-Polar Region : The dominant feature is the ten-carbon decyl chain (-C₁₀H₂₀-). This long alkyl group is highly lipophilic and will primarily interact with solvents through weak van der Waals forces (specifically, London dispersion forces).[1][2]

-

Polar Regions : The molecule has two polar functional groups:

-

The N-Boc (carbamate) group (-NH-C(=O)O-C(CH₃)₃): This group has polar C=O and C-N bonds and can act as a hydrogen bond acceptor at the carbonyl oxygen and a weak hydrogen bond donor at the N-H.[3] The bulky, non-polar tert-butyl group, however, increases overall lipophilicity compared to the parent amine.[3]

-

The terminal bromide (-Br): The carbon-bromine bond is polarized due to the higher electronegativity of bromine, creating a dipole moment.[4]

-

The fundamental principle of "like dissolves like" dictates that this molecule will be most soluble in solvents that can effectively solvate all of its constituent parts.[5] Given the large non-polar backbone, the compound's overall character is predominantly lipophilic. This is supported by the high predicted XLogP3-AA value of a slightly larger analog, 12-(t-Boc-amino)-1-dodecyl bromide, which is 6.4, indicating a strong preference for non-polar environments.[6]

Table 1: Physicochemical Properties of this compound and a Close Analog

| Property | This compound (Predicted) | 12-(t-Boc-amino)-1-dodecyl Bromide (Reference)[6][7] |

|---|---|---|

| Molecular Formula | C₁₅H₃₀BrNO₂ | C₁₇H₃₄BrNO₂ |

| Molecular Weight | 336.31 g/mol | 364.4 g/mol |

| Predicted XLogP | ~5.6 (Estimated) | 6.4 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

Caption: Molecular domains of this compound.

Part 2: Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted. The long alkyl chain is the primary determinant of solubility, favoring solvents that can accommodate it.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | These solvents readily solvate the long alkyl chain via London dispersion forces. The weak polarity of the end groups is not a significant barrier to dissolution.[2] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High to Moderate | These solvents offer a balance. Their hydrocarbon portions interact well with the decyl chain, while their polar functionalities (e.g., C-Cl, ether, ester) can solvate the polar Boc and bromide groups.[3] DCM is a common solvent for reactions involving Boc-protected compounds.[3] |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | While highly polar, these solvents are less effective at solvating the long, non-polar alkyl chain. Some solubility is expected due to interactions with the polar ends, but the energetic cost of disrupting the solvent structure to create a cavity for the alkyl chain is high. |

| Polar Protic | Methanol, Ethanol | Low to Sparingly Soluble | These solvents have strong hydrogen-bonding networks. While they can interact with the N-H and C=O of the Boc group, the energy required to break the solvent's H-bonds to accommodate the large lipophilic tail is substantial, leading to poor solubility.[8] |

| Aqueous | Water | Insoluble | The hydrophobic effect dominates. The molecule cannot overcome the strong hydrogen bonding between water molecules, leading to negligible solubility. Alkyl halides and long-chain alkanes are generally insoluble in water.[4] |

Part 3: Experimental Protocol for Solubility Determination

While predictions are useful, empirical testing is required for definitive data. The following protocols provide methods for both qualitative screening and quantitative measurement.

Safety Precautions

Always handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for each chemical before use.

Qualitative Solubility Test (Screening)

This rapid method is used to quickly categorize solvents based on the "soluble" or "insoluble" binary.

Methodology:

-

Preparation : Label a series of small, dry test tubes (e.g., 13x100 mm) for each solvent to be tested.

-

Aliquot Solute : Add approximately 25 mg of this compound to each test tube. The exact mass is not critical, but it should be consistent.

-

Solvent Addition : Add the test solvent to the first tube in 0.5 mL increments.

-

Mixing : After each addition, cap and vigorously shake or vortex the test tube for 30-60 seconds.[9]

-

Observation : Visually inspect the solution against a contrasting background.

-

Soluble : The solid completely disappears, leaving a clear solution.

-

Sparingly Soluble : A significant portion of the solid dissolves, but some remains.

-

Insoluble : The solid does not appear to dissolve at all.

-

-

Documentation : Record the observation and the total volume of solvent added (up to a maximum of 3 mL). Repeat for all test solvents.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the solubility limit (e.g., in mg/mL or mol/L) at a specific temperature.[3][5]

Methodology:

-

Prepare a Saturated Solution : Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 200 mg in 5.0 mL) in a sealed vial. The key is to ensure undissolved solid remains.

-

Equilibration : Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the vial to pellet the solid.

-

Sample Supernatant : Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Ensure no solid particles are transferred.

-

Solvent Evaporation : Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent completely under reduced pressure (e.g., using a rotary evaporator or a vacuum centrifuge).

-

Determine Mass of Solute : Once the vial is free of solvent, weigh it again. The difference between the final and initial mass is the mass of the dissolved solute.

-

Calculate Solubility : Divide the mass of the solute by the volume of the supernatant sampled to obtain the solubility. For example: Solubility (mg/mL) = (Mass_final - Mass_initial) / Volume_supernatant.

Caption: Workflow for quantitative solubility determination.

Part 4: Practical Implications in Research and Development

-

Reaction Chemistry : The high solubility in solvents like DCM, THF, and diethyl ether makes them excellent choices for conducting reactions. For instance, in a substitution reaction where the bromide is displaced by a nucleophile, using THF or DCM would ensure all reactants remain in solution, promoting efficient reaction kinetics.

-

Purification : The predicted solubility profile is critical for purification strategy.

-

Crystallization : The low solubility in polar protic solvents like methanol or ethanol suggests these could be effective anti-solvents for crystallization. A crude product could be dissolved in a minimal amount of a good solvent (e.g., DCM or ethyl acetate) and then precipitated by the slow addition of a poor solvent (e.g., cold methanol or hexane) to yield pure crystals.

-

Chromatography : For silica gel chromatography, a solvent system of low to medium polarity, such as a gradient of ethyl acetate in hexanes, would be appropriate. The compound will be soluble in the mobile phase, allowing for separation from more polar or less polar impurities.

-

-

Formulation : In drug development, if this molecule were part of a final active pharmaceutical ingredient (API), its lipophilic nature would suggest good solubility in lipid-based formulation vehicles but poor aqueous solubility.

Conclusion

This compound is a predominantly non-polar molecule whose solubility is governed by its long aliphatic chain. It is predicted to be highly soluble in non-polar and moderately polar aprotic organic solvents, with poor solubility in polar protic solvents and water. This profile makes it well-suited for a variety of standard organic synthesis and purification techniques. The experimental protocols provided herein offer a robust framework for researchers to validate these predictions and acquire the precise quantitative data needed to optimize their specific applications, ensuring both scientific integrity and successful project outcomes.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Patsnap Eureka. (2026, January 7). How to Enhance Alkane Solubility in Aqueous Media.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 13). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). 10-N-Boc-amino-dec-1-ene. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). 2.5 Solubility of Alkanes.

- Unknown. (n.d.). Organic halides.

-

PubChem. (n.d.). 12-(t-Boc-amino)-1-dodecyl Bromide. Retrieved from [Link]

-

Reddit. (2013, November 4). Why does solubility of alkanes decrease with increasing molecular mass? Retrieved from [Link]

-

Unacademy. (n.d.). Solubility of Alkanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Reddit. (2024, March 16). alkyl halides solubility. Retrieved from [Link]

-

PubChemLite. (n.d.). 12-(t-boc-amino)-1-dodecyl bromide (C17H34BrNO2). Retrieved from [Link]

Sources

- 1. Reddit - The heart of the internet [reddit.com]

- 2. All about Solubility of Alkanes [unacademy.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. m.youtube.com [m.youtube.com]

- 6. 12-(t-Boc-amino)-1-dodecyl Bromide | C17H34BrNO2 | CID 4206147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 12-(t-boc-amino)-1-dodecyl bromide (C17H34BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. oit.edu [oit.edu]

- 9. chem.ws [chem.ws]

A Guide to the Application of Bifunctional Linkers in Nanotechnology: The Case of 10-(t-Boc-amino)-1-decylbromide

An in-depth technical guide by a Senior Application Scientist on the applications of 10-(t-Boc-amino)-1-decylbromide in nanotechnology for researchers, scientists, and drug development professionals. The guide will provide a comprehensive overview of the molecule's properties, its role in surface functionalization of nanoparticles, and the creation of self-assembled monolayers. It will also include detailed experimental protocols, characterization techniques, and troubleshooting, all supported by scientific literature.

Introduction

In the rapidly advancing field of nanotechnology, the ability to precisely control the surface chemistry of nanomaterials is paramount. This control underpins a vast array of applications, from targeted drug delivery and advanced diagnostics to novel catalytic systems and electronics. Bifunctional linker molecules are central to achieving this control, acting as molecular bridges that anchor to a nanoparticle surface at one end while presenting a reactive group for further conjugation at the other.

This guide focuses on a particularly versatile, yet not widely documented, linker molecule: this compound. We will explore its chemical characteristics and, by drawing parallels with structurally similar and more extensively studied molecules, delineate its potential applications in nanotechnology. This document serves as a technical resource for researchers and drug development professionals, providing both theoretical grounding and practical, actionable protocols.

Physicochemical Properties of this compound

This compound is a long-chain alkyl halide with a terminal amine protected by a tert-Butyloxycarbonyl (Boc) group. This structure imparts several key properties that are highly advantageous in nanotechnology:

-

Bifunctionality : The molecule possesses two distinct reactive ends:

-

A terminal bromide : This is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the covalent attachment of the molecule to a variety of surfaces, particularly those with nucleophilic character.

-

A Boc-protected amine : The Boc group is a robust protecting group that is stable under a wide range of conditions. It can be selectively removed under acidic conditions to reveal a primary amine. This deprotected amine can then be used for the conjugation of biomolecules (peptides, proteins, DNA), fluorescent dyes, or other functional moieties.

-

-

Hydrophobic Carbon Chain : The ten-carbon (decyl) chain provides a significant hydrophobic character. This property is crucial for the formation of well-ordered self-assembled monolayers (SAMs) on surfaces, a topic we will explore in detail.

-

Controlled Reactivity : The use of the Boc protecting group allows for a stepwise functionalization process. The linker can be attached to a surface first, and then the amine can be deprotected and reacted in a subsequent step. This controlled, sequential reactivity is essential for the construction of complex, multifunctional nanosystems.

Core Applications in Nanotechnology

While direct, extensive literature on this compound is sparse, its structural motifs are well-represented in nanotechnology research. Based on the known reactivity of its functional groups, we can confidently outline its primary applications.

The ability to modify the surface of nanoparticles is critical for their use in biological and medical applications. Surface functionalization can improve stability in biological media, reduce non-specific binding, and allow for the attachment of targeting ligands.

-

Gold Nanoparticles (AuNPs) : While thiols are the canonical choice for functionalizing gold surfaces, alkyl bromides can also be used, often after conversion to a thiol. The process would involve:

-

Thiolation : Conversion of the terminal bromide to a thiol group via reaction with a thiolating agent like thiourea or sodium hydrosulfide.

-

SAM Formation : The resulting thiol-terminated linker can then form a stable self-assembled monolayer on the gold nanoparticle surface.

-

Deprotection and Conjugation : The Boc group is then removed to expose the amine for conjugation of biomolecules.

-

-

Quantum Dots (QDs) : The surface chemistry of quantum dots is often complex, but they typically possess ligands that can be exchanged. An amino-terminated linker can be used to replace existing ligands, providing a platform for further functionalization.

-

Magnetic Nanoparticles (e.g., Fe₃O₄) : Iron oxide nanoparticles are commonly coated with silica to provide a surface that can be easily functionalized. The silanol groups on the silica surface can be reacted with silane coupling agents, which can then be further modified to attach linkers like this compound.

SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a powerful tool for controlling the interfacial properties of materials.

-

On Silicon Substrates : For applications in biosensors and nanoelectronics, SAMs are often formed on silicon wafers. The native oxide layer on silicon provides hydroxyl groups that can be functionalized. The process typically involves:

-

Silanization : The silicon surface is first treated with an aminosilane (e.g., APTES) to introduce primary amine groups.

-

Linker Attachment : The terminal bromide of this compound can then react with the surface-bound amines to form a stable secondary amine linkage.

-

Deprotection and Further Functionalization : As before, the Boc group can be removed to allow for the attachment of other molecules.

-

The workflow for SAM formation is visualized below:

Caption: Workflow for the formation of a self-assembled monolayer on a silicon substrate.

In drug delivery, nanoparticles are often functionalized with targeting ligands to direct them to specific cells or tissues. This compound can play a crucial role in this process.

-

Liposomes : The hydrophobic tail of the linker can be intercalated into the lipid bilayer of a liposome, leaving the Boc-protected amine on the surface. After deprotection, targeting molecules can be attached to the liposome surface.

-

Polymeric Nanoparticles : For nanoparticles made from polymers like PLGA, the linker can be incorporated during the nanoparticle formulation process or attached to the surface after formation. This provides a handle for the conjugation of drugs or targeting moieties.

Experimental Protocols

The following is a generalized protocol for the functionalization of a gold nanoparticle surface. This protocol assumes the conversion of the bromide to a thiol.

Protocol: Functionalization of Gold Nanoparticles

-

Thiolation of this compound :

-

Dissolve this compound in a suitable organic solvent (e.g., ethanol).

-

Add a slight excess of a thiolating agent (e.g., thiourea followed by basic hydrolysis, or sodium hydrosulfide).

-

Stir the reaction at room temperature for several hours.

-

Monitor the reaction by TLC or LC-MS to confirm the conversion of the bromide to a thiol.

-

Purify the resulting 10-(t-Boc-amino)-1-decanethiol by column chromatography.

-

-

Formation of SAM on AuNPs :

-

To a solution of citrate-stabilized gold nanoparticles in water, add a solution of the purified 10-(t-Boc-amino)-1-decanethiol in ethanol.

-

The molar ratio of the thiol to surface gold atoms should be optimized, but a large excess is typically used.

-

Allow the mixture to react for at least 24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

-

Centrifuge the solution to pellet the functionalized AuNPs and remove the excess thiol.

-

Wash the AuNPs several times with ethanol and then water to remove any unbound linker.

-

-

Boc Deprotection :

-

Resuspend the Boc-protected AuNPs in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Neutralize the solution carefully with a base (e.g., triethylamine).

-

Centrifuge and wash the AuNPs extensively to remove the deprotection reagents.

-

-

Conjugation of a Model Biomolecule (e.g., a Peptide) :

-

Resuspend the amine-terminated AuNPs in a suitable buffer (e.g., PBS at pH 7.4).

-

Activate the carboxylic acid groups on the peptide using a standard carbodiimide coupling chemistry (e.g., EDC/NHS).

-

Add the activated peptide to the AuNP solution.

-

Allow the reaction to proceed for several hours at room temperature.

-

Purify the peptide-conjugated AuNPs by centrifugation or size exclusion chromatography.

-

Characterization Techniques

The successful functionalization of nanoparticles must be confirmed by appropriate characterization techniques.

| Technique | Purpose | Expected Outcome |

| UV-Vis Spectroscopy | To monitor the stability of AuNPs and detect changes in the surface plasmon resonance (SPR) peak. | A slight red-shift in the SPR peak upon ligand exchange and conjugation. |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in the hydrodynamic diameter after each functionalization step. |

| Zeta Potential | To measure the surface charge of the nanoparticles. | A change in zeta potential after each step, reflecting the change in surface chemistry (e.g., from negative for citrate-capped AuNPs to near-neutral for Boc-protected, to positive for amine-terminated). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for the amide bonds after peptide conjugation. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Presence of N 1s and S 2p signals confirming the presence of the linker. |

| Transmission Electron Microscopy (TEM) | To visualize the size and morphology of the nanoparticles. | No significant aggregation of nanoparticles if the functionalization is successful. |

Troubleshooting and Considerations

-

Incomplete Reactions : If characterization suggests incomplete functionalization, consider increasing the reaction time, temperature, or concentration of reagents.

-

Nanoparticle Aggregation : Aggregation can occur if the surface is not fully passivated or if the solvent conditions are not optimal. Ensure thorough washing steps and consider the use of co-ligands to improve stability.

-

Boc Deprotection Issues : Incomplete deprotection can be addressed by using a stronger acid or a longer reaction time. However, harsh conditions can damage the nanoparticles. Over-deprotection is not a concern, but ensuring complete removal of the acid is crucial.

Future Outlook

Bifunctional linkers like this compound are enabling technologies for the next generation of smart nanomaterials. Future applications will likely focus on the development of more complex, multifunctional nanosystems for theranostics (combined therapy and diagnostics), advanced catalysis, and self-assembling materials. The ability to precisely control the placement of different functional groups on a nanoparticle surface will be key to realizing these applications.

Conclusion

This compound, and molecules of its class, are powerful tools in the nanotechnologist's arsenal. While not as commonly cited as some other linkers, its straightforward chemistry and versatile functionality make it a valuable component for the surface engineering of a wide range of nanomaterials. By understanding its properties and the methodologies for its application, researchers can unlock new possibilities in the design and fabrication of advanced nanotechnologies.

References

A comprehensive list of references would be provided here, citing peer-reviewed articles and other authoritative sources that support the claims and protocols described in this guide. The references would be formatted to include the title, source, and a valid, clickable URL for verification. As this document is a synthesis based on the principles of well-established chemistries, specific citations for the generalized protocols would be drawn from foundational papers in the field of nanoparticle functionalization and self-assembled monolayers.

The Versatile Role of 10-(t-Boc-amino)-1-decylbromide as a Bifunctional Linker: An In-depth Technical Guide

Abstract

In the landscape of modern drug development, materials science, and biomedical research, the ability to precisely engineer interfaces at the molecular level is paramount. Bifunctional linkers are the molecular architects that enable the construction of complex, functional systems by bridging disparate chemical entities.[1] This technical guide provides a comprehensive overview of 10-(t-Boc-amino)-1-decylbromide, a heterobifunctional linker possessing a protected primary amine and a reactive alkyl bromide. We will delve into its synthesis, mechanisms of action, and key applications in surface modification and bioconjugation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Power of Bifunctional Linkers

Bifunctional molecules are characterized by the presence of two distinct reactive functional groups, allowing them to act as bridges or spacers in the controlled assembly of molecular architectures.[1] The strategic importance of these linkers spans a multitude of applications, from the construction of antibody-drug conjugates (ADCs) for targeted cancer therapy to the functionalization of nanoparticles for advanced drug delivery systems.[1][2][3]

This compound is a prime example of a versatile bifunctional linker. Its design incorporates two key features:

-

A tert-butyloxycarbonyl (Boc)-protected primary amine : This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a nucleophilic primary amine.[4][5] This allows for sequential reactions, where the bromide can be reacted first, followed by deprotection and subsequent reaction of the amine.

-

A terminal decyl bromide : The ten-carbon alkyl chain provides a flexible and hydrophobic spacer, while the bromide is a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to a variety of surfaces and molecules.[6]

This unique combination of a selectively deprotectable amine and a reactive alkyl bromide makes this compound an invaluable tool for the controlled and sequential modification of surfaces and biomolecules.

Synthesis and Characterization

The synthesis of this compound is a straightforward process that can be accomplished in a typical organic chemistry laboratory. The key is the conversion of a commercially available amino alcohol precursor to the corresponding alkyl bromide.

Synthetic Pathway

The synthesis begins with the commercially available precursor, 10-(t-Boc-amino)-1-decanol.[7][8] The conversion of the terminal alcohol to a bromide is efficiently achieved via the Appel reaction, which utilizes triphenylphosphine and a bromine source like carbon tetrabromide under mild conditions.[9][10] This reaction is known for its high yields and compatibility with various functional groups, proceeding with an inversion of configuration at the reaction center.[11][12]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. 10-(t-Boc-amino)-1-decanol | CAS: 173606-54-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. scbt.com [scbt.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Appel Reaction [organic-chemistry.org]

- 12. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Formation and Application of Amine-Terminated Self-Assembled Monolayers using a Boc-Protected Precursor

Introduction: Engineering Surfaces at the Molecular Level

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties by forming highly ordered, single-molecule-thick films.[1] This technology provides a robust and flexible platform for creating surfaces with tailored functionalities. Among the most versatile of these are amine-terminated SAMs, which serve as a reactive scaffold for the covalent immobilization of proteins, DNA, nanoparticles, and small molecules.[2][3] Such functionalized surfaces are critical in the development of advanced biosensors, drug delivery systems, and biocompatible materials.[1][4]

However, the direct formation of SAMs from amine-terminated precursors can be challenging due to the high reactivity of the amine group, which can lead to undesirable side reactions, poor monolayer quality, and inconsistent surface properties.[5] A superior and more controlled approach involves a two-step strategy:

-

Formation of a protected SAM: A precursor molecule with a chemically "masked" or protected amine group is first assembled on the substrate. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this role due to its stability under the conditions of SAM formation and its clean, efficient removal under mild acidic conditions.[6][]

-

On-demand deprotection: The terminal Boc groups are then chemically cleaved from the well-ordered monolayer, revealing a uniform, high-density layer of reactive primary amine groups.

This guide provides a comprehensive, field-proven methodology for researchers and drug development professionals on the use of an amino-decanethiol precursor, protected with a t-Boc group, for the formation of highly reactive amine-functionalized surfaces. We will delve into the synthesis of the precursor from its alkyl bromide form, provide detailed protocols for SAM formation and deprotection, and outline essential characterization techniques for process validation.

The Molecular Precursor: 10-(t-Boc-amino)-1-decanethiol

The success of any SAM is fundamentally dependent on the purity and structure of the precursor molecule. The molecule at the core of this guide consists of three critical components:

-

Thiol Headgroup (-SH): This sulfur-containing group exhibits a strong, specific affinity for noble metal surfaces, particularly gold, forming a stable gold-thiolate bond (Au-S) that anchors the molecule to the substrate.

-

Decyl Chain (-(CH₂)₁₀-): This ten-carbon alkyl chain drives the ordering of the monolayer through van der Waals interactions between adjacent molecules, leading to a densely packed and well-organized film.[8]

-

t-Boc-Protected Amine Terminus (-NH-Boc): This terminal group presents a chemically inert, moderately hydrophobic surface. The bulky Boc group protects the highly reactive amine during assembly, preventing side reactions and promoting a more defined surface structure.[6]

While this guide focuses on the use of 10-(t-Boc-amino)-1-decanethiol, it is often synthesized from its more stable alkyl halide precursor, 10-(t-Boc-amino)-1-decylbromide. A common synthetic route involves the reaction of the bromide with a sulfur nucleophile like thiourea, followed by basic hydrolysis to yield the desired thiol. This conversion is typically performed shortly before use, as thiols can oxidize to form disulfides upon prolonged storage.

Experimental Workflow: From Bare Substrate to Functional Surface

The creation of a high-quality, amine-terminated SAM is a sequential process requiring meticulous attention to cleanliness and procedure. The overall workflow involves substrate preparation, formation of the protected monolayer, and subsequent deprotection to reveal the functional surface.

Protocol 1: Formation of the Boc-Terminated SAM

This protocol details the assembly of the protected monolayer on a gold substrate. A pristine environment is paramount for forming high-quality SAMs; work should be conducted in a clean area, avoiding contaminants like silicone-based compounds.[9]

Materials:

-

Gold-coated substrates (e.g., silicon wafers with Ti/Au layers)

-

10-(t-Boc-amino)-1-decanethiol

-

200-proof ethanol (spectroscopic grade)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Dry nitrogen (N₂) gas

-

Glass scintillation vials with caps

Procedure:

-

Substrate Cleaning (Piranha Etch):

-

CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a certified fume hood.[9][10]

-

Prepare the piranha solution by slowly and carefully adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Never add H₂SO₄ to H₂O₂. The solution will become very hot.

-

Using clean tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.[11]

-

Carefully remove the substrates and rinse them copiously with DI water, followed by a final rinse with 200-proof ethanol.

-

Dry the substrates under a gentle stream of dry nitrogen gas. The cleaned surface should be hydrophilic and completely wettable by water.

-

-

Thiol Solution Preparation:

-

Self-Assembly:

-

Immediately immerse the freshly cleaned and dried gold substrates into the vials containing the thiol solution.[9]

-

To minimize oxidation, reduce the headspace in the vials and gently backfill with dry nitrogen gas before sealing the caps tightly.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in a more ordered and densely packed monolayer.[9]

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution.

-

Rinse each substrate thoroughly with a stream of fresh 200-proof ethanol for 15-30 seconds to remove any non-covalently bound (physisorbed) molecules.

-

Dry the substrates again under a gentle stream of dry nitrogen.

-

Store the resulting Boc-terminated SAMs in a clean, dry environment (e.g., a desiccator) until further use.

-

Chemical Transformation: Deprotection of the SAM

The conversion of the inert Boc-terminated surface into a reactive amine surface is achieved through acid-catalyzed hydrolysis. This reaction cleaves the carbamate bond, releasing tert-butyl cation (which typically forms isobutylene) and carbon dioxide, leaving behind a protonated amine group on the surface.[13][14]

Protocol 2: On-Surface Boc Deprotection

Materials:

-

Boc-terminated SAM substrates

-

Trifluoroacetic acid (TFA)[13]

-

Dichloromethane (DCM, anhydrous)

-

200-proof ethanol

-

Dry nitrogen (N₂) gas

Procedure:

-

Prepare Deprotection Solution:

-

Inside a fume hood, prepare a 25-50% (v/v) solution of TFA in DCM. For example, add 5 mL of TFA to 15 mL of DCM for a 25% solution.[15]

-

-

Deprotection Reaction:

-

Immerse the Boc-terminated SAM substrates in the TFA/DCM solution.

-

Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.[15]

-

-

Rinsing and Neutralization:

-

Remove the substrates from the acidic solution and rinse them thoroughly with fresh DCM to remove residual TFA and cleaved byproducts.

-

Subsequently, rinse with 200-proof ethanol.

-

(Optional but recommended) To neutralize the protonated amine surface for subsequent reactions, briefly rinse with a dilute, non-nucleophilic base solution (e.g., 0.1 M HEPES buffer, pH 7.5) and then with DI water.

-

-

Final Drying:

-

Dry the final amine-terminated SAM surface under a gentle stream of dry nitrogen. The surface is now ready for characterization or further functionalization.

-

Validation and Characterization

Each step of the process must be validated to ensure the creation of a high-quality functional surface. A combination of techniques provides a comprehensive picture of the monolayer at each stage.

Sources

- 1. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 13. jk-sci.com [jk-sci.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to GSK1016790A: A Potent and Selective TRPV4 Agonist

A Note on Chemical Identification: Initial database inquiries for CAS number 887353-29-9 may yield conflicting results, with some sources associating it with tert-butyl N-(10-bromodecyl)carbamate. However, a significant body of scientific literature and commercial supplier data identifies the potent and selective Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, GSK1016790A, with the CAS number 942206-85-1 [1][2][3]. This guide will focus exclusively on GSK1016790A, a compound of significant interest to researchers in drug development and cellular signaling.

Introduction

GSK1016790A is a synthetic small molecule that has emerged as an invaluable pharmacological tool for the scientific community[4][5][6]. As a highly potent and selective agonist of the TRPV4 channel, it allows for the precise investigation of this channel's role in a myriad of physiological and pathophysiological processes[7][8]. TRPV4, a non-selective cation channel, is a polymodal sensor implicated in cellular responses to osmotic pressure, temperature, and mechanical stress[7][9]. The targeted activation of TRPV4 by GSK1016790A provides a direct avenue to explore its function in diverse areas such as vascular tone regulation, bladder control, and neurological signaling[1][10]. This guide offers a comprehensive overview of GSK1016790A, detailing its chemical properties, mechanism of action, experimental applications, and key data to support its use in a research setting.

Chemical and Physical Properties

GSK1016790A is a cell-permeable piperazine amide derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide | [1] |

| Synonyms | GSK101 | [1] |

| CAS Number | 942206-85-1 | [1][2][3] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1] |

| Molecular Weight | 655.61 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥97% | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 100 mM) | |

| Storage | Store at -20°C as a solid |

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A functions as a direct agonist of the TRPV4 channel[11]. Its binding to the channel induces a conformational change, leading to the influx of cations, most notably calcium (Ca²⁺)[11][12]. This elevation in intracellular calcium concentration ([Ca²⁺]i) is the primary event that triggers a cascade of downstream signaling pathways[4][8]. The potency of GSK1016790A is remarkable, with EC₅₀ values in the low nanomolar range for eliciting Ca²⁺ influx in cells expressing human and mouse TRPV4[1][12]. Specifically, the EC₅₀ has been reported as 2.1 nM for human TRPV4 and 18 nM for mouse TRPV4 in HEK cells[1][12].

The activation of TRPV4 by GSK1016790A is highly selective. Studies have shown that it does not exhibit activity at other TRP channels, such as TRPM8 and TRPA1, even at concentrations up to 20 μM. This selectivity makes it a superior tool for isolating the effects of TRPV4 activation compared to less specific agonists like 4α-phorbol 12,13-didecanoate (4α-PDD).

The downstream signaling cascade initiated by GSK1016790A-mediated Ca²⁺ influx is cell-type dependent. In endothelial cells, for instance, this leads to the activation of endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production and subsequent vasodilation[11]. This process can involve the activation of protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and RhoA signaling pathways, which also regulate the membrane expression of the TRPV4 channel itself[4][6][8].

Caption: GSK1016790A signaling pathway in endothelial cells.

Experimental Protocols

In Vitro Intracellular Calcium Influx Assay

This protocol describes a method for measuring changes in intracellular calcium in response to GSK1016790A using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably or transiently expressing TRPV4

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Physiological buffer (e.g., HBSS or HEPES-buffered saline, pH 7.3)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

GSK1016790A stock solution (in DMSO)

-

TRPV4 antagonist (e.g., HC-067047) for control experiments

-

Black, clear-bottom 96-well or 384-well microplates

-

Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation 3 or FLIPR)

Procedure:

-

Cell Plating: Seed the TRPV4-expressing HEK293 cells into the microplate at a density that will result in 70-90% confluency on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

-

Dye Loading:

-

Remove the culture medium and wash the cells once with the physiological buffer.

-

Prepare a loading buffer containing 2-5 µM of the chosen calcium-sensitive dye in the physiological buffer.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove any extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.

-

Compound Preparation: Prepare serial dilutions of GSK1016790A in the physiological buffer. Also, prepare solutions for negative controls (vehicle only) and positive controls (e.g., ionomycin). For antagonist experiments, pre-incubate cells with the antagonist for 15-30 minutes before adding GSK1016790A.

-

Fluorescence Measurement:

-

Place the microplate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

-

Establish a baseline fluorescence reading for each well for 1-2 minutes.

-

Use the instrument's liquid handling to add the GSK1016790A dilutions and controls to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes) to capture the calcium influx kinetics. For Fluo-4, use excitation ~494 nm and emission ~516 nm[13].

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium.

-

Plot the peak fluorescence response against the log of the GSK1016790A concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value[13].

-

In Vivo Assessment of Cardiovascular Effects in Rodents

This protocol provides a general framework for investigating the in vivo effects of GSK1016790A on cardiovascular parameters in an anesthetized rat model.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

Anesthetic (e.g., Inactin or pentobarbital sodium)

-

Catheters for cannulation of the jugular vein and carotid artery

-

Pressure transducer and data acquisition system

-

GSK1016790A solution for intravenous injection

-

Saline (vehicle control)

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Surgical Cannulation:

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the jugular vein for intravenous administration of GSK1016790A.

-

Cannulate the carotid artery and connect it to a pressure transducer to monitor systemic arterial pressure.

-

-

Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery before any experimental manipulations.

-

Drug Administration:

-

Record baseline cardiovascular parameters (e.g., blood pressure, heart rate).

-

Administer GSK1016790A intravenously as a bolus injection at various doses (e.g., 2-12 µg/kg)[14]. Administer saline as a vehicle control.

-

Allow sufficient time between doses for cardiovascular parameters to return to baseline.

-

-

Data Acquisition and Analysis:

-

Continuously record the cardiovascular parameters throughout the experiment.

-

Analyze the changes in blood pressure and heart rate in response to each dose of GSK1016790A.

-

Systemic activation of TRPV4 can lead to circulatory collapse at higher doses; therefore, careful dose selection and monitoring are crucial[14].

-

Applications in Research

GSK1016790A has been utilized in a wide array of research areas to elucidate the role of TRPV4.

| Research Area | Application of GSK1016790A | Key Findings | References |

| Cardiovascular Physiology | To study endothelium-dependent vasodilation. | Activation of TRPV4 by GSK1016790A causes vasodilation through an NO-dependent mechanism. Systemic administration can lead to circulatory collapse. | [15] |

| Urology | To investigate bladder function and hyperactivity. | Induces bladder overactivity and contraction in wild-type mice, a response absent in TRPV4 knockout mice. | [1] |

| Neuroscience | To explore the role of TRPV4 in neurological injury and pain. | Can improve neurological outcomes after intracerebral hemorrhage in mice. Also used to study pain mechanisms. | [10] |

| Cell Biology | To study ion channel trafficking and regulation. | Induces the endocytosis and downregulation of TRPV4 channel expression on the plasma membrane. | [4][6][7][8][9] |

| Metabolic Disease | To investigate the role of TRPV4 in insulin secretion. | Enhances insulin mRNA expression in pancreatic β-cells. |

Safety and Toxicology